molecular formula C12H18N2O4S B2373185 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1334369-40-2

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2373185
CAS No.: 1334369-40-2
M. Wt: 286.35
InChI Key: TVTSBZZCVIHJAG-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative supplied for scientific research and development. This compound is characterized by its molecular formula C11H17N3O5 and a molecular weight of 271.27 g/mol . Its structure features a central oxalamide backbone, which is known for hydrogen-bonding capability, flanked by a 2-hydroxy-3-methoxy-2-methylpropyl group and a thiophen-2-ylmethyl group . The integration of these heterocyclic and ether-containing substituents makes this molecule a valuable intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with potential biological activity . Oxalamide derivatives as a class have been investigated in pharmaceutical research for their potential to interact with biological targets. Patents note that related heterocyclic compounds have been studied as inhibitors of enzymes like prostaglandin E synthase, suggesting a potential context for this compound's use in research areas such as inflammation, pain, and related pathways . The compound is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a building block in the synthesis of novel compounds or for probing biochemical mechanisms in vitro.

Properties

IUPAC Name

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(17,8-18-2)7-14-11(16)10(15)13-6-9-4-3-5-19-9/h3-5,17H,6-8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTSBZZCVIHJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CS1)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amines. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The methoxy and thiophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or thiophenol under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the thiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Core Structural Features

The target compound shares its oxalamide core with several analogs, including antiviral agents (e.g., compound 13 in ), umami flavor enhancers (e.g., S336 in ), and enzyme inhibitors (e.g., adamantyl-substituted oxalamides in ). Key differentiating features include:

  • Substituent 1: 2-Hydroxy-3-methoxy-2-methylpropyl group. The methoxy group may influence metabolic stability, as seen in methoxybenzyl-substituted oxalamides (e.g., S336) .
  • Substituent 2: Thiophen-2-ylmethyl group.
Table 1: Structural Comparison of Selected Oxalamides
Compound Name Substituent 1 Substituent 2 Key Application Reference
Target Compound 2-Hydroxy-3-methoxy-2-methylpropyl Thiophen-2-ylmethyl (Inferred) Pharmaceuticals N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring
Compound 13 () (5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl HIV entry inhibition
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy Enzyme inhibition

Functional and Pharmacological Differences

  • Antiviral Activity: Thiazole-containing oxalamides (e.g., compound 13) exhibit HIV entry inhibition via CD4-binding site interactions, achieving IC50 values in the nanomolar range . The thiophene group in the target compound may modulate binding affinity but lacks direct antiviral data.
  • Flavoring Applications : Methoxy-substituted oxalamides like S336 activate the hTAS1R1/hTAS1R3 umami receptor with EC50 values <10 µM, attributed to their aromatic and polar substituents . The target compound’s hydroxy and thiophene groups may alter receptor specificity.
  • Metabolic Stability: FAO/WHO evaluations of structurally related oxalamides (e.g., N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) indicate rapid hydrolysis and oxidation, with NOEL values of 100 mg/kg/day . The hydroxy group in the target compound may slow hydrolysis compared to methoxy analogs.

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant findings from various studies.

Chemical Structure and Properties

The compound features an oxalamide backbone with a branched alkyl chain and functional groups that enhance its biological activity. Its molecular formula is C14H17N2O4SC_{14}H_{17}N_{2}O_{4}S, with a molecular weight of approximately 295.36 g/mol. The presence of the hydroxyl and methoxy groups contributes to its solubility and reactivity.

PropertyValue
Molecular FormulaC14H17N2O4SC_{14}H_{17}N_{2}O_{4}S
Molecular Weight295.36 g/mol
CAS Number1334369-57-1

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Similar compounds have shown interactions with the NLRP3 inflammasome , suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Cardiovascular Protection

Research has also pointed to cardiovascular protective effects, particularly in limiting myocardial injury following ischemia-reperfusion events. Related compounds have demonstrated the ability to modulate cellular responses through their influence on signaling pathways associated with inflammation and cellular stress responses .

The compound's mechanism of action appears to involve modulation of inflammatory pathways, likely through inhibition of specific enzymes or receptors involved in inflammation. This suggests that it could be developed as a therapeutic agent for various inflammatory and cardiovascular diseases.

Case Studies and Research Findings

  • Study on Inflammatory Response : In vitro studies have shown that compounds structurally similar to this compound can significantly reduce pro-inflammatory cytokine production in macrophages, indicating a strong anti-inflammatory effect .
  • Cardioprotective Effects : A study demonstrated that treatment with related oxalamides resulted in reduced myocardial necrosis in animal models subjected to ischemia-reperfusion, highlighting their potential as cardioprotective agents.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiophenyl Intermediate : The thiophenol derivative is prepared through standard methods involving thiophene derivatives.
  • Coupling Reaction : The oxalamide is formed by reacting the thiophenyl intermediate with an appropriate amine under controlled conditions to yield the target compound.
  • Purification : The final product is purified using techniques such as column chromatography to achieve high purity levels necessary for biological testing.

Q & A

Q. What synthetic routes are recommended for synthesizing N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, and what are critical reaction conditions?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of oxalamide intermediates. Key steps include:
  • Coupling Reactions : Reacting 2-hydroxy-3-methoxy-2-methylpropylamine with oxalyl chloride under anhydrous conditions, followed by coupling with thiophen-2-ylmethylamine (analogous to methods in ).
  • Protection/Deprotection : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions during synthesis .
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures to isolate the final product, monitored by TLC or HPLC (≥95% purity) .
  • Critical Conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–5°C during coupling), and use aprotic solvents (e.g., DCM, THF) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Thiophene protons (δ 6.8–7.5 ppm, multiplet).
  • Methoxy group (δ ~3.3 ppm, singlet).
  • Hydroxypropyl group (δ 1.2–1.5 ppm for methyl, δ 4.5–5.0 ppm for hydroxyl) .
  • IR Spectroscopy : Confirm carbonyl stretches (~1650–1700 cm⁻¹ for oxalamide) and hydroxyl (~3200–3500 cm⁻¹) .
  • LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize the synthetic pathway for scalability in academic settings?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes vs. 24 hours) while maintaining yield .
  • Flow Chemistry : Continuous synthesis minimizes batch variability and improves reproducibility for intermediates .
  • Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Catalysis : Use DMAP or HOBt to accelerate coupling reactions and reduce side products .

Q. How does the substitution pattern influence bioavailability and metabolic stability?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentEffect on BioavailabilityMetabolic Stability
Thiophen-2-ylmethyl↑ Lipophilicity (logP ~2.5)Susceptible to CYP450 oxidation .
Hydroxy-methoxypropyl↑ Solubility (via H-bonding)Hydroxyl glucuronidation risk .
  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life .
  • Caco-2 Permeability : Assess intestinal absorption potential .

Q. What computational methods predict target interactions (e.g., enzymes/receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to soluble epoxide hydrolase (sEH) or cyclooxygenase-2 (COX-2), leveraging oxalamide’s hydrogen-bonding motifs .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) over 100 ns .
  • QSAR Models : Train models on analogs (e.g., compounds) to predict IC₅₀ values .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis Framework :

Data Normalization : Adjust for assay variability (e.g., cell line differences) .

Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., MTT assay for cytotoxicity) .

Structural Validation : Confirm compound identity via XRD or 2D NMR in conflicting studies .

  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., NF-κB for anti-inflammatory claims) .

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